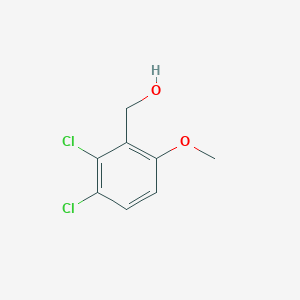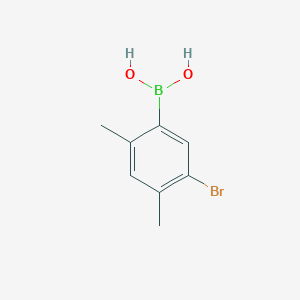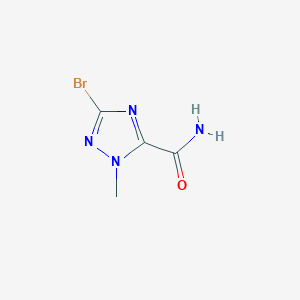
3-Bromo-2-(difluoromethyl)-6-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(difluoromethyl)-6-fluoropyridine is a chemical compound with the molecular formula C6H4BrF2N . It has a molecular weight of 208.01 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Physical And Chemical Properties Analysis
3-Bromo-2-(difluoromethyl)-6-fluoropyridine is a solid at room temperature . It has a refractive index of n20/D 1.522 and a density of 1.717 g/mL at 25 °C .Scientific Research Applications
Versatile Synthesis of Fluoropyridines
3-Bromo-2-(difluoromethyl)-6-fluoropyridine serves as a pivotal intermediate in the versatile synthesis of various substituted fluoropyridines and pyridones. These compounds have significant importance due to their fluorine content, which is highly desirable in pharmaceutical chemistry for the development of bioactive molecules with enhanced metabolic stability and membrane permeability. The synthesis involves lithiation followed by reaction with trimethylborate and subsequent Suzuki reactions, showcasing the compound's utility in constructing complex structures with high yields and excellent selectivity (Sutherland & Gallagher, 2003).
Radiosynthesis of Fluoropyridines
Another application is in the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which are valuable in the development of radiotracers for Positron Emission Tomography (PET) imaging. This process involves a palladium-catalyzed reaction showcasing the compound's role in enabling the incorporation of radioisotopes into biologically active molecules for diagnostic purposes (Pauton et al., 2019).
Chemoselective Functionalization
The chemoselective functionalization of related fluoropyridines has been studied, demonstrating the ability to selectively target different substituents for modification. This is crucial for the development of molecules with precise structural attributes, which is essential in drug discovery and development for achieving selective biological activity (Stroup et al., 2007).
Synthesis of Halopyridinolate Complexes
Research into the synthesis and molecular structures of halogeno-pyridin-2-olate complexes with the diruthenium(2+) core involves the use of halogenated pyridines. These complexes have implications in the study of molecular electronics and catalysis, demonstrating the compound's role in inorganic chemistry and materials science (Schäffler et al., 2006).
Halogen-rich Intermediates for Synthesis
The synthesis of halogen-rich pyridines, such as those containing bromine, chlorine, fluorine, and iodine, from halogenated intermediates, illustrates the compound's utility in constructing densely substituted pyridines. These structures are of great interest in medicinal chemistry due to their potential as building blocks for the development of new drugs (Wu et al., 2022).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338) .
properties
IUPAC Name |
3-bromo-2-(difluoromethyl)-6-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYYCPCGPMRWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(difluoromethyl)-6-fluoropyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B6306036.png)

![1-Oxaspiro[3.5]nonan-3-amine](/img/structure/B6306072.png)

![[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol](/img/structure/B6306100.png)

![2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6306109.png)
![8-Chloro-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B6306110.png)